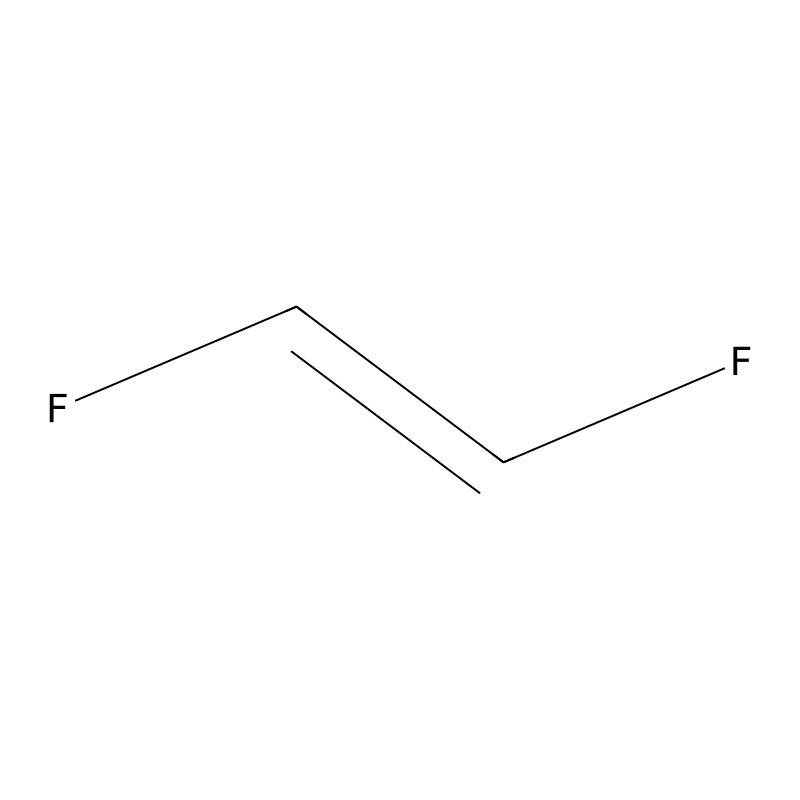

1,2-Difluoroethylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fundamental Studies in Physical Chemistry

1.2-Difluoroethylene serves as a model molecule for studying the thermodynamics and kinetics of gas-phase reactions. Its relatively simple structure and well-defined properties make it ideal for investigating fundamental chemical processes like decomposition, isomerization, and reactions with other small molecules. Research in this area helps to improve our understanding of reaction mechanisms and develop more accurate theoretical models for predicting chemical behavior [].

Materials Science and Polymer Chemistry

The unique properties of 1,2-difluoroethylene, including its high thermal stability and resistance to chemical attack, make it a potential candidate for the development of novel fluorinated polymers. These polymers could offer advantages in various applications, such as:

- High-performance membranes for fuel cells and separation processes due to their excellent gas permeability and selectivity [].

- Dielectric materials with superior electrical properties for use in electronics due to their high dielectric constant and low dielectric loss [].

- Lubricants and coatings with exceptional chemical and thermal stability for demanding industrial applications [].

1,2-Difluoroethylene, also known as HFO-1132, is an unsaturated fluorinated compound with the molecular formula C₂H₂F₂. It exists in two geometric isomers: the cis (Z) and trans (E) forms. This compound is notable for its low global warming potential and is being explored as a refrigerant alternative to hydrofluorocarbons. The presence of fluorine atoms significantly influences its chemical properties, stability, and reactivity compared to other hydrocarbons.

- Halogen Addition: It reacts with halogens like chlorine and bromine under irradiation to yield 1,2-difluoro-1,2-dihaloethanes. The reaction proceeds with moderate to high yields depending on the conditions used .

- Addition Reactions: The compound can undergo addition reactions with hypohalites and other nucleophiles, demonstrating high stereospecificity. For example, syn-addition yields specific isomers from the cis and trans forms .

- Dehydrochlorination: This reaction can occur in the presence of metal catalysts such as palladium or nickel, allowing for the synthesis of 1,2-difluoroethylene from precursors like 1,2-dichloro-1,2-difluoroethane .

1,2-Difluoroethylene has several applications:

- Refrigerant: Due to its low global warming potential, it is being considered as an environmentally friendly refrigerant alternative.

- Intermediate in Synthesis: It serves as a building block for producing various fluorinated chemicals and polymers .

- Research Tool: Its unique properties make it valuable in chemical research and development, particularly in studying reaction mechanisms involving fluorinated compounds.

Interaction studies involving 1,2-difluoroethylene focus on its reactivity with other chemical species. These studies reveal its ability to form stable adducts with nucleophiles and electrophiles under specific conditions. The stereospecific nature of these interactions provides insights into reaction pathways and mechanisms that are critical for developing new synthetic strategies .

Several compounds share structural similarities with 1,2-difluoroethylene. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Dichloroethylene | C₂H₂Cl₂ | Higher environmental impact due to chlorine content |

| Vinylidene fluoride | C₂H₂F₂ | More reactive than 1,2-difluoroethylene |

| Trichloroethylene | C₂HCl₃ | Toxicity concerns; used primarily as a solvent |

| 1,3-Difluoropropene | C₃H₃F₂ | Different structure; used in polymer production |

| Perfluoropropylene | C₃F₆ | Fully fluorinated; higher stability but less reactivity |

Uniqueness of 1,2-Difluoroethylene

The unique combination of having two fluorine atoms attached to a double bond gives 1,2-difluoroethylene distinct chemical properties compared to its analogs. Its low global warming potential makes it particularly appealing in environmentally conscious applications.

XLogP3

Other CAS

1691-13-0